Distinct pKa Profile Differentiates 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole from Miconazole
The predicted pKa of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is 4.28, which is significantly lower than the pKa of ~6.5 for the clinical antifungal miconazole . This difference of over 2 log units indicates that at physiological pH (7.4), the target compound will be predominantly uncharged, whereas miconazole will be partially ionized. This affects membrane permeability and target binding in biological systems, making the target compound a distinct chemical entity with a potentially different pharmacokinetic profile [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.28 (predicted) |
| Comparator Or Baseline | Miconazole: ~6.5 [1] |
| Quantified Difference | Difference of >2 log units |
| Conditions | Predicted using computational methods for target compound; experimentally determined for miconazole. |
Why This Matters
The pKa value is a critical determinant of a molecule's ionization state in biological fluids, which directly influences its solubility, permeability, and ability to interact with biological targets.
- [1] NSTL. (n.d.). Summary on miconazole's fungistatic effect and pKa. Retrieved April 22, 2026. View Source
